Cyclosporin C: A Technical Guide to its Antifungal Activity Spectrum
Cyclosporin C: A Technical Guide to its Antifungal Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin C, a cyclic undecapeptide isolated from the fungus Acremonium luzulae, has demonstrated a noteworthy spectrum of antifungal activity, particularly against filamentous fungi.[1][2] Unlike its more famous counterpart, Cyclosporin A, which is primarily utilized for its immunosuppressive properties, Cyclosporin C presents a compelling profile as a potential antifungal agent. This technical guide provides an in-depth overview of the antifungal activity spectrum of Cyclosporin C, detailing its efficacy through quantitative data, outlining the experimental protocols for its assessment, and visualizing its mechanism of action. The activity of Cyclosporin C is primarily fungistatic, meaning it inhibits fungal growth rather than killing the fungal cells.[1][2]
Quantitative Antifungal Activity Spectrum
The antifungal efficacy of Cyclosporin C has been quantified against a range of fungal species, with a pronounced activity against phytopathogenic filamentous fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in determining its antifungal potency.
Activity Against Phytopathogenic Fungi
A study by Moussaïf et al. (1997) established the MIC values of Cyclosporin C against several plant pathogenic fungi. The results indicate a broad spectrum of activity against these filamentous fungi, while showing no activity against bacteria or yeasts such as Candida albicans and Saccharomyces cerevisiae at the concentrations tested.
| Test Organism | Strain No. | MIC (µg/mL) |
| Filamentous Fungi | ||
| Alternaria alternata | MUCL 20297 | 12.5 |
| Aspergillus niger | MUCL 19001 | > 100 |
| Botrytis cinerea | MUCL 30158 | 6.25 |
| Cladosporium cladosporioides | MUCL 203 | 12.5 |
| Colletotrichum gloeosporioides | MUCL 916 | 12.5 |
| Fusarium oxysporum f. sp. melonis | MUCL 909 | 25 |
| Fusarium oxysporum f. sp. vasinfectum | MUCL 918 | 25 |
| Penicillium expansum | MUCL 29074 | 6.25 |
| Phytophthora parasitica | MUCL 19934 | 100 |
| Pythium ultimum | MUCL 19935 | > 100 |
| Rhizoctonia solani | MUCL 19936 | 12.5 |
| Verticillium dahliae | MUCL 919 | 25 |
| Yeasts | ||
| Candida albicans | ATCC 10231 | > 100 |
| Saccharomyces cerevisiae | ATCC 9763 | > 100 |
| Bacteria | ||
| Bacillus subtilis | ATCC 6633 | > 100 |
| Escherichia coli | ATCC 25922 | > 100 |
| Pseudomonas aeruginosa | ATCC 27853 | > 100 |
| Staphylococcus aureus | ATCC 25923 | > 100 |
Data sourced from Moussaïf et al., 1997.
Activity Against Opportunistic Fungi
While generally less effective against yeasts, Cyclosporin C has demonstrated temperature-dependent activity against the opportunistic fungal pathogen Cryptococcus neoformans.
| Test Organism | Temperature | MIC (µg/mL) |
| Cryptococcus neoformans H99 | 37°C | 3.1 |
| 30°C | 12.5 | |
| 25°C | > 100 |
Data sourced from Bill et al., 2018.[3]
Mechanism of Action: Calcineurin Inhibition
The antifungal activity of cyclosporins, including Cyclosporin C, is primarily attributed to the inhibition of calcineurin, a crucial Ca2+/calmodulin-dependent protein phosphatase.[4][5] This enzyme plays a vital role in fungal stress responses, virulence, and morphogenesis.
The mechanism unfolds as follows:
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Cellular Entry: Cyclosporin C, being lipophilic, enters the fungal cell.
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Complex Formation: Inside the cell, it binds to a highly conserved intracellular protein called cyclophilin.[6]
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Calcineurin Inhibition: The resulting Cyclosporin C-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[6]
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Downstream Effects: The inhibition of calcineurin disrupts downstream signaling pathways that are essential for the fungus's ability to cope with environmental stress and for its growth and proliferation.
Experimental Protocols
The determination of the antifungal activity of Cyclosporin C is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Assay for MIC Determination
1. Preparation of Fungal Inoculum:
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Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) to obtain pure and viable cultures.
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A suspension of fungal spores or cells is prepared in sterile saline or a suitable broth. The turbidity of the suspension is adjusted spectrophotometrically to a standard concentration (e.g., 0.5 McFarland standard), which is then further diluted to achieve the final desired inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
2. Preparation of Cyclosporin C Dilutions:
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A stock solution of Cyclosporin C is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
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Serial twofold dilutions of Cyclosporin C are prepared in a liquid medium, such as RPMI-1640 buffered with MOPS, in 96-well microtiter plates. The final concentration range should encompass the expected MIC values.
3. Inoculation and Incubation:
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Each well of the microtiter plate containing the Cyclosporin C dilutions is inoculated with the standardized fungal suspension.
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Control wells are included: a growth control (fungal inoculum without Cyclosporin C) and a sterility control (medium only).
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The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
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Following incubation, the MIC is determined as the lowest concentration of Cyclosporin C that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.
Conclusion
Cyclosporin C exhibits a significant and broad-spectrum fungistatic activity against a variety of filamentous phytopathogenic fungi. Its mechanism of action, through the inhibition of the essential fungal enzyme calcineurin, presents a validated target for antifungal drug development. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the potential of Cyclosporin C and its analogs as novel antifungal agents. Further research is warranted to expand the understanding of its activity against a wider range of clinically relevant fungi and to optimize its therapeutic potential.
References
- 1. Cyclosporin C is the main antifungal compound produced by Acremonium luzulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin C is the main antifungal compound produced by Acremonium luzulae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cyclosporin C from Amphichorda felina using a Cryptococcus neoformans differential temperature sensitivity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
